3-N-EthylAminoacetanilide

Description

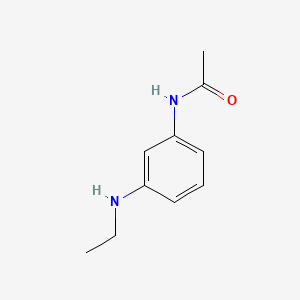

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[3-(ethylamino)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-11-9-5-4-6-10(7-9)12-8(2)13/h4-7,11H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXMQKVVQBXQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068302 | |

| Record name | Acetamide, N-[3-(ethylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41378-27-2 | |

| Record name | N-[3-(Ethylamino)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41378-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(3-(ethylamino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041378272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[3-(ethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-[3-(ethylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(ethylamino)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[3-(Ethylamino)phenyl]acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ846852VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextual Significance of N Substituted Acetanilides in Organic Chemistry

N-substituted acetanilides represent a significant class of organic compounds characterized by a phenyl ring attached to the nitrogen atom of an acetamide (B32628) group, with an additional substitution on the nitrogen. This structural motif imparts a unique combination of chemical reactivity and biological potential, making them valuable intermediates and target molecules in various fields of chemical research. The amide functionality is a cornerstone of many synthetic transformations, and its presence within the acetanilide (B955) framework allows for diverse chemical manipulations.

In organic synthesis, N-substituted acetanilides serve as versatile building blocks. The nitrogen atom's lone pair of electrons can be involved in resonance with the adjacent carbonyl group and the aromatic ring, influencing the molecule's reactivity and conformation. rsc.org This electronic interplay is crucial for directing further chemical reactions. For instance, they are used in the synthesis of more complex heterocyclic compounds, which are scaffolds for many pharmaceutically active molecules. researchgate.netacs.org Researchers have utilized N-substituted acetanilides in rhodium-catalyzed reactions to synthesize substituted indoles, demonstrating their utility in modern synthetic methodologies. acs.org Furthermore, they are precursors in the production of dyes and have been investigated for their role in stabilizing materials like cellulose (B213188) ester varnishes. wikipedia.orggoogle.com

The significance of this class of compounds also extends to medicinal chemistry and drug discovery. The acetanilide structure is a known pharmacophore, and modifications, including N-substitution, can modulate a compound's biological activity. researchgate.netcymitquimica.com By altering the substituents on the nitrogen and the aromatic ring, chemists can fine-tune properties such as solubility, polarity, and the ability to interact with biological targets. cymitquimica.com This has led to the development of acetanilide derivatives with a wide range of pharmacological activities. researchgate.netnih.gov

Scope and Academic Relevance of Current Research Endeavors

Starting Materials and Precursor Compounds for N-Acyl Aniline (B41778) Derivatives

The synthesis of N-acyl aniline derivatives, such as this compound, commences with readily available starting materials. The core structure is derived from aniline or its substituted derivatives. For the target compound, 3-aminoacetanilide serves as a crucial precursor. This intermediate is then subjected to N-ethylation to introduce the ethyl group onto the nitrogen atom. The synthesis of the precursor itself, 3-aminoacetanilide, can be achieved through the reduction of 3-nitroacetanilide.

Key starting materials and precursors in the synthesis of N-acyl aniline derivatives include:

Aniline and substituted anilines

3-Aminoacetanilide

3-Nitroacetanilide

Strategies for the N-Ethylation of Anilines and Amides

The introduction of an ethyl group onto the nitrogen atom of anilines or amides is a critical step in the synthesis of this compound. Several methods are available for this N-ethylation process, each with its own advantages and specific applications.

Reductive Amination Pathways for N-Ethyl Group Introduction

A study on the synthesis of 3-(N-ethyl-N-methoxycarbonylmethyl)amino acetanilide reported the successful ethylation of 3-aminoacetanilide using acetaldehyde. finechemicals.com.cn The reaction yielded 3-(N-ethyl)amino acetanilide with a purity of up to 97.5% when the molar ratio of acetaldehyde to 3-aminoacetanilide was 1.2. finechemicals.com.cn

Alkylation Reactions Utilizing Ethyl Halides or Equivalents

Direct N-alkylation of anilines can be achieved using ethyl halides, such as ethyl iodide or ethyl bromide. psu.edursc.org This reaction is a nucleophilic substitution where the amine acts as the nucleophile, attacking the electrophilic carbon of the ethyl halide. researchgate.net The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. thieme-connect.com

The use of ionic liquids as solvents can promote the N-alkylation of anilines. psu.edursc.org For instance, the ethylation of aniline with ethyl iodide has been shown to proceed with good selectivity in ionic liquids like [bmim][Tf₂N] at 25°C. psu.edursc.org However, competing over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts, can be a significant drawback of this method. psu.edu

Catalytic Approaches in N-Alkylation Synthesis

Catalytic methods offer a more sustainable and efficient alternative for the N-alkylation of anilines. These methods often utilize alcohols as alkylating agents, which are readily available and produce water as the only byproduct. rsc.org

Various catalytic systems have been developed, including those based on noble metals like ruthenium and iridium, as well as more abundant and cost-effective base metals like manganese and cobalt. rsc.orgnih.govnih.gov For example, manganese pincer complexes have been shown to effectively catalyze the selective N-alkylation of a variety of anilines with alcohols, affording the monoalkylated products in good yields. nih.gov Similarly, cobalt-based metal-organic framework (MOF) catalysts have demonstrated high efficacy in the N-alkylation of aniline with benzyl (B1604629) alcohol. rsc.org

Heterogeneous catalysts, such as zeolites, are also employed in the vapor-phase alkylation of aniline with ethanol, with N-ethylaniline being the major product. researchgate.net The use of heterogeneous catalysts simplifies product purification and allows for catalyst recycling. thieme-connect.com

Acetanilide Moiety Formation through Amidation Reactions

The formation of the acetanilide moiety is achieved through the acylation of an amine, a reaction that introduces an acetyl group onto the nitrogen atom. This transformation is fundamental in the synthesis of acetanilide and its derivatives.

Acylation of Amines with Acetic Anhydride (B1165640) or Acetyl Chloride

The most common methods for the acylation of amines involve the use of acetic anhydride or acetyl chloride as the acylating agent. ias.ac.inncert.nic.in

Acetic Anhydride: The reaction of aniline with acetic anhydride is a widely used laboratory procedure for the preparation of acetanilide. ias.ac.inbyjus.com This reaction involves the nucleophilic attack of the amine's nitrogen on one of the carbonyl carbons of acetic anhydride, leading to the formation of acetanilide and acetic acid as a byproduct. wpmucdn.com The reaction can be carried out under various conditions, including in the presence of glacial acetic acid or by using a mixture of hydrochloric acid and sodium acetate (B1210297). ias.ac.inbyjus.comlibretexts.org A key advantage of using acetic anhydride is that it is less corrosive and easier to handle in a laboratory setting compared to acetyl chloride. ias.ac.in

Acetyl Chloride: Acetyl chloride is another effective acetylating agent for the synthesis of acetanilide from aniline. ncert.nic.invedantu.comdoubtnut.com The reaction mechanism is a nucleophilic acyl substitution where the nitrogen of the aniline attacks the carbonyl carbon of acetyl chloride. doubtnut.com Due to its high reactivity, the reaction is often vigorous. It is typically performed in the presence of a base, such as sodium hydroxide (B78521) or pyridine, to neutralize the hydrochloric acid that is formed. ncert.nic.invedantu.com However, the corrosive and moisture-sensitive nature of acetyl chloride makes it a less preferred reagent for undergraduate laboratory preparations. ias.ac.in

The following table provides a summary of the synthetic methodologies:

| Synthetic Step | Method | Reagents/Catalysts | Key Features | Reference(s) |

| N-Ethylation | Reductive Amination | Acetaldehyde, NaBH₄/NaBH₃CN | Controlled mono-alkylation, one-pot procedures available. | wikipedia.orgmasterorganicchemistry.comthieme-connect.com |

| Alkylation with Ethyl Halides | Ethyl iodide, Ethyl bromide | Direct N-alkylation, can be promoted by ionic liquids. | psu.edursc.org | |

| Catalytic N-Alkylation | Alcohols, Metal catalysts (Mn, Co, Ru, Ir), Zeolites | Sustainable, uses readily available alkylating agents. | rsc.orgnih.govnih.govresearchgate.net | |

| Acetanilide Formation | Acylation | Acetic anhydride | Common laboratory method, less corrosive than acetyl chloride. | ias.ac.inbyjus.comwpmucdn.com |

| Acylation | Acetyl chloride | Highly reactive, requires a base to neutralize HCl byproduct. | ncert.nic.invedantu.comdoubtnut.com |

Optimized Reaction Conditions and Process Parameters

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of this compound.

Solvent Selection and System Optimization

The choice of solvent can significantly impact the outcome of N-alkylation reactions. The polarity of the solvent plays a critical role in stabilizing intermediates. For instance, in the N-alkylation of benzyl alcohol with aniline, polar solvents like toluene (B28343) maintained stable yields, whereas nonpolar solvents such as cyclohexane (B81311) and dodecane (B42187) led to a drastic decrease in yield. sioc-journal.cn For the reductive amination of anilines with aldehydes, a solvent system of 2-propanol/water has been utilized. researchgate.net In some cases, ionic liquids have been employed as reaction media for the N-alkylation of anilines, which can lead to improved product recovery and selectivity compared to molecular solvents like dichloromethane (B109758) or acetonitrile (B52724). psu.edu

Temperature, Pressure, and Catalyst Influence on Yield and Selectivity

Temperature is a critical parameter. For example, a patent describing a related synthesis involving 3-(N-ethyl) amino acetanilide specifies a reaction temperature of 115-120 °C. scispace.com Catalysts are also pivotal in reductive amination. While specific catalysts for the synthesis of this compound are not explicitly documented, general N-alkylation of anilines has been successfully carried out using various catalytic systems. These include palladium on carbon (Pd/C) with ammonium formate (B1220265) as a hydrogen donor, researchgate.net and copper-chromite nanocatalysts. tsijournals.com The choice of catalyst can influence both the reaction rate and the selectivity towards the desired mono-N-alkylated product, minimizing the formation of the dialkylated byproduct. rsc.org Pressure can also be a factor, particularly in catalytic hydrogenation reactions, though specific pressures for this synthesis are not detailed.

Stoichiometric Considerations and Reagent Management

The molar ratio of the reactants is a key factor in controlling the outcome of the synthesis. A Chinese patent indicates that a molar ratio of 1.2 for acetaldehyde to 3-aminoacetanilide is optimal for the synthesis of 3-(N-ethyl)amino acetanilide. sioc-journal.cn In reductive amination, the stoichiometry of the reducing agent is also critical and must be carefully controlled to ensure complete reduction of the imine intermediate without affecting other functional groups. In some procedures, an excess of the amine or the carbonyl compound may be used to drive the reaction to completion.

Post-Synthetic Processing and Isolation Techniques in Research

Following the completion of the reaction, a series of work-up and isolation steps are necessary to obtain the pure this compound.

Reaction Quenching and Work-up Procedures

The quenching process is designed to stop the reaction and neutralize any remaining reactive reagents. For reductive aminations, this often involves the addition of an aqueous solution. For reactions where an acidic or basic catalyst is used, a neutralization step is required. For instance, if an acid catalyst is used, the reaction mixture is typically quenched with a basic solution, such as aqueous sodium bicarbonate, to neutralize the acid and any unreacted starting materials. acs.org The work-up procedure generally involves extraction of the product into an organic solvent. For example, in the N-alkylation of anilines, the product can be extracted with a solvent like ethyl acetate. rsc.org The organic layers are then typically washed with water or brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. arkat-usa.org Purification is often achieved through column chromatography. arkat-usa.org

Chromatographic Separation Techniques for Synthetic Products

The purification and analysis of this compound and its reaction intermediates rely heavily on chromatographic methods. These techniques are essential for separating the desired product from unreacted starting materials, by-products, and isomers.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of acetanilide and its derivatives. nih.gov Reverse-phase HPLC (RP-HPLC) is commonly employed. For instance, a method using a C18 column with an isocratic mobile phase of 2-propanol, methanol, and water (8:18:74 v/v) has been successfully used to separate acetanilide from its hydroxy derivatives. nih.gov For compounds like this compound, a gradient elution with a mobile phase consisting of acetonitrile and a buffer (e.g., phosphate (B84403) or formate) is often effective. sielc.comresearchgate.net The separation of positional isomers, which can be a significant challenge, can be achieved using mixed-mode columns that combine reversed-phase and ion-exchange mechanisms.

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital technique, particularly for the analysis of volatile aniline derivatives. acs.orgpsu.edu It allows for the separation and identification of components in a mixture based on their retention times and mass spectra. For N-alkylanilines, GC-MS analysis can confirm the structure and purity of the synthesized compounds. psu.edu Derivatization with reagents like acetic anhydride can be used to distinguish between different types of amines. osti.gov

Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring reaction progress and for preliminary purity assessment. For aniline derivatives, silica (B1680970) gel or alumina (B75360) plates are often used as the stationary phase. oup.comnih.gov The choice of mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent (like n-hexane or chloroform) and a polar solvent (like ethyl acetate or methanol) is typically used. thepharmajournal.comoup.com The lipophilicity of the compounds, influenced by factors like the degree of N-alkylation, plays a significant role in their retention on the TLC plate. oup.comnih.gov

The table below outlines typical chromatographic conditions used for the analysis of related compounds.

| Technique | Stationary Phase | Mobile Phase / Eluent | Detection | Application | Reference |

| HPLC | Reverse Phase C18 | Isocratic: 2-Propanol:Methanol:Water (8:18:74) | UV | Separation of acetanilide and its derivatives | nih.gov |

| HPLC | Reverse Phase C8 | Gradient: 0.1% Formic acid in Water/Methanol | UV | Quantification of chloroacetanilide in acetaminophen | xisdxjxsu.asia |

| GC-MS | Capillary Column | Temperature programming | MS | Analysis of N-alkylanilines | psu.edu |

| TLC | Silica Gel / Alumina | Water-Methanol mixtures (for RP-TLC) | UV | Lipophilicity determination of aniline derivatives | oup.comnih.gov |

| TLC | Silica Gel | n-Butanol:Acetic acid:Water (4:1:5) | UV | Qualitative determination of paracetamol | thepharmajournal.com |

Electrophilic Aromatic Substitution on the Aniline Ring System

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. pressbooks.pub The mechanism typically involves a two-step process: the initial attack of the electrophile on the electron-rich π-system to form a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex), followed by the removal of a proton to restore aromaticity. uomustansiriyah.edu.iqlibretexts.org The rate and regioselectivity of this reaction on a substituted benzene ring are profoundly influenced by the electronic properties of the substituents already present.

The benzene ring of this compound possesses two substituents: an acetamido group (-NHCOCH₃) and a secondary ethylamino group (-NHCH₂CH₃), positioned meta to each other. Both groups are classified as activators of the benzene ring towards electrophilic attack because their nitrogen atoms can donate lone-pair electron density to the ring through resonance. lkouniv.ac.in This donation stabilizes the positive charge of the arenium ion intermediate, thus increasing the reaction rate compared to unsubstituted benzene. uomustansiriyah.edu.iq

Ethylamino Group (-NHR): This is a strongly activating, ortho-, para-directing group. The alkyl group is weakly electron-donating by induction, and the nitrogen lone pair strongly donates into the ring by resonance.

Acetamido Group (-NHCOR): This group is also activating and ortho-, para-directing. However, its activating ability is significantly weaker than that of an amino or alkylamino group. The resonance delocalization of the nitrogen lone pair onto the adjacent carbonyl oxygen competes with delocalization into the benzene ring, thereby moderating its activating effect.

Given that the two groups are meta to each other, their directing effects are additive and reinforce each other. The ethylamino group is the more powerful activator. Therefore, the regioselectivity of electrophilic substitution will be primarily controlled by the ethylamino group, directing incoming electrophiles to the positions ortho and para to it.

The available positions on the ring are C2, C4, C5, and C6.

Positions ortho to the ethylamino group: C2 and C4.

Position para to the ethylamino group: C6.

Positions ortho to the acetamido group: C2 and C6.

Position para to the acetamido group: C4 (relative to the acetamido group at C1, assuming the ethylamino group is at C3).

The primary sites for electrophilic attack are positions 2, 4, and 6, as these are activated by one or both groups. The C5 position is meta to both groups and is therefore the most deactivated position. Among the activated sites, the C4 and C6 positions are generally favored due to reduced steric hindrance compared to the C2 position, which is sterically crowded between the two existing substituents.

Table 1: Electronic Effects of Substituents on this compound

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

|---|---|---|---|---|---|

| -NHCOCH₃ (Acetamido) | 1 | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| -NHCH₂CH₃ (Ethylamino) | 3 | +I (Donating) | +R (Donating) | Strongly Activating | Ortho, Para |

The kinetics of electrophilic aromatic substitution are governed by the stability of the transition state leading to the arenium ion intermediate. The formation of this intermediate is the slow, rate-determining step of the reaction. lkouniv.ac.in The presence of electron-donating groups like the ethylamino and acetamido groups stabilizes this transition state, lowering the activation energy and increasing the reaction rate. youtube.com

Transition State Analysis: The stability of the possible transition states determines the regiochemical outcome. When an electrophile (E⁺) attacks, a positively charged intermediate is formed.

Attack at C4 (para to -NHR, ortho to -NHCOR): The positive charge can be delocalized onto both nitrogen atoms through resonance, leading to a highly stabilized intermediate. This is a major contributing factor to the preference for substitution at this site.

Attack at C6 (para to -NHCOR, ortho to -NHR): Similar to the C4 attack, the positive charge is effectively delocalized by both substituents, leading to a highly stabilized intermediate.

Attack at C2 (ortho to both groups): While electronically favorable, the transition state for attack at C2 is likely destabilized by steric hindrance between the two bulky substituents and the incoming electrophile.

Attack at C5 (meta to both groups): The positive charge in the arenium ion cannot be directly delocalized onto either nitrogen atom through resonance. This results in a much less stable intermediate and a significantly higher activation energy, making this pathway kinetically unfavorable. lkouniv.ac.in

The reaction rate is therefore a function of the electrophile's reactivity and the reaction conditions, but the selectivity is almost exclusively for the ortho- and para-positions relative to the stronger activating group. Computational studies on similar systems can provide quantitative data on the energy barriers for each position, confirming that the transition states for ortho and para attack are significantly lower in energy than for meta attack. rsc.orgims.ac.jp

Table 2: Predicted Kinetic and Thermodynamic Data for EAS

| Position of Attack | Relative Activation Energy (Ea) | Intermediate Stability | Predicted Major/Minor Product |

|---|---|---|---|

| 2 | Moderate (Sterically hindered) | High | Minor |

| 4 | Low | Very High | Major |

| 5 | Very High | Low | Negligible |

| 6 | Low | Very High | Major |

Reactivity of the Secondary Ethylamino Group

The secondary amino group (-NHCH₂CH₃) is a key center of reactivity, participating in several important organic transformations.

The classical diazotization reaction involves the treatment of a primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0-5 °C). iitk.ac.ingoogle.com This process converts the primary amine into a diazonium salt (Ar-N₂⁺X⁻). masterorganicchemistry.commychemblog.com

However, this compound contains a secondary ethylamino group. The reaction of secondary aromatic amines with nitrous acid typically yields N-nitrosoamines (Ar-N(R)-N=O) rather than diazonium salts. nowgonggirlscollege.co.in

For this compound to form a diazonium salt that can be used in subsequent coupling reactions, a preliminary hydrolysis step is required. Under the strongly acidic conditions used for diazotization, the acetamido group can be hydrolyzed to a primary amino group. This transforms the starting material into m-amino-N-ethylaniline. This new compound, possessing a primary aromatic amino group, can then readily undergo diazotization.

The two-stage mechanism is as follows:

Acid-Catalyzed Hydrolysis: The acetamido group is protonated, making the carbonyl carbon more electrophilic for attack by water. This leads to the cleavage of the amide bond, releasing acetic acid and forming the primary aromatic amine, 3-amino-N-ethylaniline hydrochloride.

Diazotization: The newly formed primary amine reacts with the nitrosonium ion (NO⁺), which is generated from nitrous acid in the acidic medium. egyankosh.ac.in The amine's nitrogen atom attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the stable aryl diazonium salt is formed. masterorganicchemistry.comnowgonggirlscollege.co.in The resulting diazonium salt is stable enough at low temperatures for use in further synthesis. doubtnut.com

The diazonium salt derived from this compound (via the hydrolysis and diazotization sequence described above) is a weak electrophile. It can react with highly activated aromatic compounds, such as phenols and other anilines, in a process known as electrophilic coupling or azo coupling. doubtnut.comlkouniv.ac.in This reaction is the basis for the synthesis of a vast array of azo dyes.

The reaction mechanism involves the attack of the electron-rich coupling component on the terminal nitrogen of the diazonium ion. The success of the coupling reaction is highly dependent on the pH of the reaction medium:

Coupling with Phenols: This is typically carried out in mildly alkaline conditions (pH 8-11). lkouniv.ac.in The alkaline medium deprotonates the phenol (B47542) to the more strongly activating phenoxide ion, which is necessary for the reaction with the weakly electrophilic diazonium salt. libretexts.org

Coupling with Amines: This is generally performed in mildly acidic conditions (pH 4-7). lkouniv.ac.in This ensures that there is a sufficient concentration of the free amine to act as the nucleophile, while preventing the diazonium salt from decomposing.

The coupling typically occurs at the para position of the activated ring, unless this position is already occupied, in which case ortho coupling occurs. The resulting products are highly colored azo compounds, with the extended π-conjugation across the -N=N- bridge being responsible for their absorption of visible light. nptel.ac.in

Table 3: Azo Coupling Reactions

| Coupling Component | Reaction pH | General Product Structure |

|---|---|---|

| Phenol | Alkaline (8-11) | 4-(Arylazo)phenol |

| N,N-Dimethylaniline | Acidic (4-7) | 4-(Arylazo)-N,N-dimethylaniline |

| 2-Naphthol | Alkaline (9-10) | 1-(Arylazo)-2-naphthol |

A Schiff base is a compound containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group but not hydrogen (R₂C=NR'). wikipedia.orgmdpi.com They are typically formed by the condensation of a primary amine with an aldehyde or a ketone. nih.govekb.eg

As this compound contains a secondary amine, it cannot form a stable, neutral Schiff base directly. The reaction of a secondary amine with an aldehyde or ketone first leads to the formation of a carbinolamine intermediate. libretexts.org However, because the nitrogen atom has no proton to eliminate, this carbinolamine cannot dehydrate to a neutral imine.

Instead, under acidic conditions, the carbinolamine can eliminate a molecule of water to form a positively charged iminium ion (R₂C=N⁺R'₂). libretexts.orgmasterorganicchemistry.com This iminium ion is an important reactive intermediate.

Alternatively, if the acetamido group is first hydrolyzed to a primary amine (as discussed in section 3.2.1), the resulting 3-amino-N-ethylaniline can then react with aldehydes or ketones to form a stable Schiff base. The mechanism proceeds via nucleophilic attack of the primary amine on the carbonyl carbon, formation of a carbinolamine intermediate, and subsequent acid-catalyzed dehydration to yield the final imine product. libretexts.org These reactions are generally reversible and catalyzed by acid. masterorganicchemistry.com

Alkylation and Acylation of the Secondary Amine

The secondary amine group in this compound is a key site for synthetic modification through alkylation and acylation reactions. These reactions involve the substitution of the hydrogen atom on the nitrogen with an alkyl or acyl group, respectively.

Alkylation: The nitrogen atom of the ethylamino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reaction with electrophiles such as alkyl halides. The general mechanism involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkylating agent, leading to the formation of a new carbon-nitrogen bond. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Reductive alkylation provides an alternative route. For instance, the reaction of an aromatic amine with a nitrile in the presence of a metal-supported catalyst and hydrogen gas can yield N-alkylated products. rsc.org

Acylation: Similar to alkylation, acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom. Acylating agents such as acid chlorides or anhydrides are commonly employed. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. A patent describes the acylation of a reduced nitro compound in an aqueous medium using an acid anhydride. googleapis.com

A variety of reagents can be used for these transformations, and the reaction conditions can be tailored to achieve the desired product. Below is a table summarizing typical reagents for these reactions.

| Reaction Type | Reagent Class | Specific Examples |

| Alkylation | Alkyl Halides | Ethyl iodide, Benzyl bromide |

| Nitriles (Reductive Alkylation) | Acetonitrile, Propionitrile | |

| Acylation | Acid Chlorides | Acetyl chloride, Benzoyl chloride |

| Acid Anhydrides | Acetic anhydride, Propionic anhydride |

Reactivity at the Amide Nitrogen and Carbonyl Moiety

The acetanilide functional group, consisting of an amide nitrogen and a carbonyl group, exhibits its own distinct reactivity, which can be exploited for further molecular modifications.

The amide bond of the acetanilide can be cleaved through hydrolysis, a reaction that breaks the bond by adding a water molecule. This process can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon.

The hydrolysis of the acetanilide regenerates the parent amine, 3-ethylaminoaniline, and produces acetic acid (or its conjugate base). The ease of hydrolysis can be influenced by steric and electronic factors of the surrounding molecular structure.

The carbonyl group within the acetanilide moiety is a site of electrophilicity due to the polarization of the carbon-oxygen double bond. byjus.comsavemyexams.com This makes it susceptible to attack by nucleophiles. savemyexams.commasterorganicchemistry.com

Nucleophilic addition reactions involve the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.commasterorganicchemistry.com The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles can attack the carbonyl carbon directly, while weaker nucleophiles may require acid catalysis to activate the carbonyl group. byjus.com

While the amide carbonyl is generally less reactive than that of ketones or aldehydes due to resonance stabilization from the adjacent nitrogen, it can still undergo nucleophilic attack under forcing conditions. These reactions are fundamental in organic chemistry for the interconversion of functional groups. byjus.com

Advanced Organic Transformations and Cascade Reactions

The multiple functional groups in this compound allow for its participation in more complex transformations, including cascade reactions. A cascade reaction, also known as a domino or tandem reaction, involves two or more consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.org These reactions are highly efficient as they minimize the need for isolating intermediates, thereby saving time and resources. wikipedia.org20.210.105

For a molecule like this compound, a hypothetical cascade could be initiated at one of the reactive sites. For instance, a reaction at the secondary amine could be followed by an intramolecular cyclization involving the aromatic ring or the acetanilide group. The design of such cascade reactions is a sophisticated area of organic synthesis that allows for the rapid construction of complex molecular architectures. 20.210.105societechimiquedefrance.fr These processes often lead to a significant increase in molecular complexity in a single synthetic operation. 20.210.105

Derivatives and Analogues of 3 N Ethylaminoacetanilide

Synthesis of N-Substituted 3-N-Ethylaminoacetanilide Derivatives

The nitrogen atoms in this compound, one in the ethylamino group and the other in the acetamido group, are key sites for derivatization.

The secondary amine of this compound is nucleophilic and can be alkylated using various electrophilic reagents. This reaction introduces a third substituent on the amine nitrogen, leading to a tertiary amine. The direct alkylation of N-alkylanilines can sometimes be challenging due to the potential for over-alkylation, where the product amine, being more nucleophilic than the starting material, reacts further with the alkylating agent. numberanalytics.com

However, controlled N-alkylation can be achieved. For instance, the alkylation of amides with alcohols can be catalyzed by various metal complexes, such as those based on iridium or nickel. researchgate.netresearchgate.net While not specifically documented for this compound, these methods provide a pathway for synthesizing N-substituted derivatives. For example, reacting this compound with benzyl (B1604629) alcohol in the presence of a suitable catalyst could yield N-benzyl-N-ethyl-3-aminoacetanilide. Reductive amination, where an amine is treated with a carbonyl compound in the presence of a reducing agent, is another common method for N-alkylation that can offer better control over the degree of substitution.

A general approach for the N-alkylation of phenylacetamide involves the use of alcohols as alkylating agents in the presence of a Nickel/SiO2-Al2O3 catalyst and a base like K2CO3 at elevated temperatures. researchgate.net

Table 1: Examples of N-Alkylation Reactions of Anilines and Amides

| Starting Material | Alkylating Agent | Catalyst/Conditions | Product | Reference |

| Phenylacetamide | Benzyl alcohol | Ni/SiO2-Al2O3, K2CO3, 175°C | N-Benzyl-phenylacetamide | researchgate.net |

| Primary Amides | Alcohols | [CpIrCl2]2, NaOAc, 130°C | N-Alkyl Amides | researchgate.net |

| Aniline (B41778) | Aniline | [CpIrCl2]2, NaOAc, 130°C | N-Alkylanilines | researchgate.net |

The ethylamino group of this compound can also undergo amidation by reacting with acylating agents other than acetyl chloride. This reaction, a form of nucleophilic acyl substitution, would result in a di-acylated aniline derivative, where the nitrogen of the original ethylamino group is bonded to two different acyl groups. The reaction typically involves treating the secondary amine with an acyl chloride or anhydride (B1165640). chemguide.co.uklibretexts.orgchemguide.co.uk

The general mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and, after deprotonation, yielding the N,N-disubstituted amide. chemguide.co.uk For example, reacting this compound with benzoyl chloride would be expected to produce N-acetyl-N-benzoyl-3-ethylaminobenzene. The presence of a base is often required to neutralize the HCl byproduct. chemguide.co.uk

While direct examples starting with this compound are not prevalent in the reviewed literature, the fundamental principles of amine acylation are well-established. chemguide.co.uklibretexts.org

Design and Synthesis of Azo Dye Precursors from this compound Derivatives

Derivatives of this compound are valuable as coupling components in the synthesis of azo dyes. In this reaction, an aromatic diazonium salt acts as an electrophile and attacks the electron-rich aniline ring of the coupling component. wikipedia.orgorganic-chemistry.org The acetamido and ethylamino groups on the ring of this compound are activating, ortho-, para-directing groups, making the molecule a reactive coupling partner. The coupling reaction typically occurs at the position para to the activating amino group. wikipedia.org

The synthesis of disperse dyes, a class of water-insoluble dyes used for coloring synthetic fibers like polyester, often employs N-alkylaniline derivatives. ohsu.eduajol.info The structure of the N-alkylated aniline derivative significantly influences the color and properties of the resulting dye. For example, a series of monoazo disperse dyes have been synthesized by coupling diazotized aromatic amines with various N-alkylanilines. ajol.infonih.govmdpi.com

The general procedure involves dissolving the N-alkylaniline coupling component in an acidic medium, cooling it to 0-5°C, and then adding a cold solution of the diazonium salt dropwise with stirring. The pH is then adjusted to promote the coupling reaction, and the resulting azo dye precipitates and is collected. mdpi.com

Table 2: Examples of Azo Dyes Synthesized from N-Alkylaniline Derivatives

| Diazo Component | Coupling Component | Resulting Dye Color | Reference |

| 4'-Aminoacetophenone | N-Alkylated Aromatic Amines | Varies | nih.gov |

| p-Anisidine | N-Alkylated Aromatic Amines | Varies | nih.gov |

| Phenyl diazonium chloride | 3-(Dimethylamino)-1-phenylprop-2-en-1-ones | Yellow-orange | mdpi.com |

| 6-amino-2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | N,N-dialkyl anilines | Orange to Bluish-Violet | ajol.info |

Structural Modifications on the Aniline Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The outcome of these reactions is directed by the existing substituents: the acetamido group (-NHCOCH3) and the ethylamino group (-NHCH2CH3). Both are activating, ortho-, para-directing groups. msu.edu Acetylation of the amino group, as in acetanilide (B955), attenuates its activating influence, which can provide better control over reactions like nitration and halogenation. msu.edu

Nitration of substituted acetanilides is a common method to introduce a nitro group (-NO2) onto the aromatic ring. The reaction conditions can influence the regioselectivity. For instance, using a mixture of nitric acid and sulfuric acid typically favors para-substitution, while acetyl nitrate (B79036) may favor ortho-substitution. cdnsciencepub.com A patent describes the para-nitration of meta-substituted anilides using a mixed acid solution of nitric acid and oleum. google.com

Halogenation, such as bromination or chlorination, can also be performed on the aniline ring. Due to the activating nature of the substituents, these reactions can often proceed readily. acs.org The introduction of different substituents allows for fine-tuning the electronic properties of the molecule, which is particularly important for applications like dye synthesis.

Table 3: Electrophilic Aromatic Substitution Reactions on Acetanilides

| Acetanilide Derivative | Reagent | Product(s) | Reference |

| Acetanilide | HNO3 / H2SO4 | p-Nitroacetanilide (major), o-Nitroacetanilide (minor) | magritek.com |

| Acetanilide | Acetyl nitrate | o-Nitroacetanilide (major), p-Nitroacetanilide (minor) | cdnsciencepub.com |

| m-Trifluoromethyl acetanilide | HNO3 / Oleum | 3'-Trifluoromethyl-4'-nitroacetanilide | google.com |

| m-Chloro-isobutyranilide | HNO3 / Oleum | 3'-Chloro-4'-nitro-isobutyranilide | google.com |

Structure-Reactivity Relationships in Functionalized Derivatives

The relationship between the structure of functionalized this compound derivatives and their reactivity is crucial, particularly in the context of azo dye synthesis. The electronic properties of substituents on both the diazo component and the coupling component (the acetanilide derivative) influence the rate of the azo coupling reaction and the spectral properties of the resulting dye. numberanalytics.com

Electron-donating groups (EDGs) on the coupling component, such as alkyl or alkoxy groups, increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards the electrophilic diazonium ion. numberanalytics.comlkouniv.ac.in Conversely, electron-withdrawing groups (EWGs) decrease the reactivity. numberanalytics.com

The substituents also have a profound effect on the absorption spectrum (and thus the color) of the resulting azo dye. The color of azo dyes is due to the extended π-conjugated system that includes the azo group (-N=N-). Altering this system by adding substituents changes the energy of the electronic transitions and, consequently, the wavelength of maximum absorption (λmax). scialert.netresearchgate.net

Bathochromic Shift (Red Shift): The introduction of EDGs on the aniline ring of the coupling component or EWGs on the diazo component generally leads to a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors (e.g., from yellow to orange to red). scialert.netindexcopernicus.com

Hypsochromic Shift (Blue Shift): Conversely, introducing EWGs on the coupling component or EDGs on the diazo component can cause a hypsochromic shift (a shift to shorter wavelengths). scialert.net

Analytical Characterization and Reaction Monitoring in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the primary tool for elucidating the detailed structure of molecules like 3-N-Ethylaminoacetanilide. By probing how the molecule interacts with electromagnetic radiation, chemists can map out its functional groups and the arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. sigmaaldrich.com It provides detailed information about the carbon-hydrogen framework of a molecule. eximpedia.app

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, one would expect to see distinct signals for each chemically unique proton. The signals are characterized by their chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern). Based on the structure, the predicted ¹H NMR data are summarized in the table below. The aromatic region would show complex patterns due to the influences of both the activating ethylamino group and the deactivating acetamido group on the meta-substituted ring.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | :--- | :--- | | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Description | | -NHCOCH₃ | ~9.8 | Singlet (broad) | 1H | Amide proton | | Ar-H | ~7.0-7.5 | Multiplet | 4H | Aromatic protons | | -NHCH₂CH₃ | ~3.6 | Singlet (broad) | 1H | Secondary amine proton | | -NHCH₂ CH₃ | ~3.2 | Quartet | 2H | Methylene protons | | -NHCOCH₃ | ~2.1 | Singlet | 3H | Acetyl methyl protons | | -NHCH₂CH₃ | ~1.2 | Triplet | 3H | Ethyl methyl protons |

Note: Data are predicted based on standard chemical shift values and coupling constants. Actual values may vary depending on solvent and experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. eximpedia.app Each unique carbon atom gives a distinct signal. For this compound, ten distinct signals are expected. Proton-decoupled ¹³C NMR is standard, meaning each signal appears as a single line.

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | :--- | | Assignment | Predicted Chemical Shift (δ, ppm) | Description | | -NHC =O | ~169 | Amide carbonyl carbon | | Ar-C (C-NHEt) | ~148 | Aromatic carbon attached to ethylamino group | | Ar-C (C-NHAc) | ~139 | Aromatic carbon attached to acetamido group | | Ar-CH | ~110-130 | Aromatic methine carbons | | -NHC H₂CH₃ | ~45 | Methylene carbon | | -NHCOC H₃ | ~24 | Acetyl methyl carbon | | -NHCH₂C H₃ | ~15 | Ethyl methyl carbon |

Note: Data are predicted based on standard chemical shift values. Actual values may vary depending on solvent and experimental conditions.

2D NMR Spectroscopy: To unambiguously assign the signals from 1D NMR, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, such as the triplet and quartet of the ethyl group, and between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached, confirming, for example, which ¹³C signal corresponds to the ethyl group's CH₂ and CH₃.

HMBC (Heteronuclear Multiple Bond Correlation) reveals couplings between protons and carbons over two or three bonds, which is crucial for piecing together the entire molecular structure, such as connecting the amide proton to the aromatic ring.

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. molbase.com They are complementary, as some vibrations are more active (stronger) in IR and others are more active in Raman.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Key functional groups in this compound would produce characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). molbase.com While IR is strong for polar functional groups like C=O, Raman is often more sensitive to non-polar, symmetric bonds and aromatic rings.

| Predicted Vibrational Spectroscopy Data for this compound | | :--- | :--- | :--- | | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique | | N-H Stretch (Amide & Amine) | 3300 - 3500 | IR | | Aromatic C-H Stretch | 3000 - 3100 | IR / Raman | | Aliphatic C-H Stretch | 2850 - 2980 | IR / Raman | | C=O Stretch (Amide I) | 1650 - 1680 | IR (Strong) | | Aromatic C=C Stretch | 1450 - 1600 | IR / Raman | | N-H Bend (Amide II) | 1510 - 1570 | IR | | C-N Stretch | 1200 - 1350 | IR |

Note: Data are predicted based on characteristic group frequencies.

UV-Vis spectroscopy provides information about electronic transitions within a molecule by measuring its absorption of UV or visible light. Molecules with conjugated π-electron systems, known as chromophores, are particularly active in this region. The substituted benzene (B151609) ring in this compound acts as the primary chromophore. The presence of the electron-donating ethylamino group and the acetamido group, which can also interact with the ring's π-system, would be expected to cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to unsubstituted benzene, moving the absorption to longer wavelengths. Typically, π → π* transitions would be observed in the 200-300 nm range.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₀H₁₄N₂O), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass to the theoretically calculated one.

Calculated Monoisotopic Mass of C₁₀H₁₄N₂O: 178.1106 g/mol

Expected [M+H]⁺ ion in HRMS: 179.1184 m/z

An experimental result matching this value to three or four decimal places provides definitive confirmation of the elemental composition.

To analyze complex mixtures, such as a crude reaction product, chromatography is coupled with mass spectrometry.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most likely technique for analyzing this compound due to its polarity and the presence of amide and amine groups. A liquid chromatograph separates the components of a mixture, and the eluent is directed into the mass spectrometer for detection and identification. LC-MS can be used to monitor the progress of a reaction by quantifying the disappearance of reactants and the appearance of the product. Tandem mass spectrometry (LC-MS/MS) can be performed by selecting the molecular ion (e.g., m/z 179) and fragmenting it to produce a characteristic pattern that serves as a structural fingerprint for confirmation. Likely fragmentations would include the loss of ketene (B1206846) (CH₂=C=O) from the acetamido group or cleavage of the ethyl group.

GC-MS (Gas Chromatography-Mass Spectrometry): While a powerful technique for volatile compounds, GC-MS may be less suitable for this compound. The compound's polarity and relatively high boiling point might require high temperatures in the GC injector, potentially causing thermal degradation of the amide functionality before it reaches the detector. If used, derivatization might be necessary to increase volatility and thermal stability.

Ambient Ionization Mass Spectrometry for Real-Time Monitoring (e.g., ASAP-MS)

Ambient ionization mass spectrometry (AMS) techniques have revolutionized the real-time monitoring of chemical reactions by allowing for the direct analysis of samples in their native state with minimal to no preparation. nih.govrsc.org Atmospheric Solids Analysis Probe Mass Spectrometry (ASAP-MS) is a prominent example of such a technique, enabling the rapid analysis of solid and liquid samples. whiterose.ac.ukasap-ms.com

The ASAP-MS method involves placing a small amount of the reaction mixture onto a glass capillary, which is then inserted into a heated, nitrogen-filled vaporization chamber at atmospheric pressure. whiterose.ac.uk The high temperature vaporizes the sample, and the resulting gas-phase molecules are ionized by a corona discharge before being introduced into the mass spectrometer for analysis. whiterose.ac.ukasap-ms.com This process is nearly instantaneous, making it ideal for tracking the progress of a synthesis in real time. nih.gov

In the context of synthesizing this compound, ASAP-MS could be used to monitor the reaction mixture over time. By taking small aliquots at various intervals, a chemist can observe the decrease in the signal intensity of the starting materials, the appearance and potential transient nature of any intermediates, and the corresponding increase in the intensity of the this compound product ion. This provides invaluable kinetic information and helps in determining the optimal reaction time and conditions without the need for complex sample work-up. nih.govconicet.gov.ar The soft ionization nature of ASAP typically yields the parent molecular ion, which for this compound would be observed at an m/z corresponding to its molecular weight. osti.gov

Table 1: Hypothetical Real-Time Reaction Monitoring Data by ASAP-MS

| Time (minutes) | Reactant A (m/z) Relative Intensity (%) | Reactant B (m/z) Relative Intensity (%) | Product (this compound) (m/z) Relative Intensity (%) |

| 0 | 100 | 100 | 0 |

| 5 | 75 | 78 | 22 |

| 15 | 40 | 42 | 58 |

| 30 | 15 | 18 | 81 |

| 60 | <5 | <5 | >95 |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a cornerstone technique for verifying the elemental composition of a synthesized compound. nih.gov It provides the mass percentages of the constituent elements—typically carbon, hydrogen, and nitrogen (CHN analysis)—which are then used to determine the compound's empirical formula, the simplest whole-number ratio of atoms in the molecule. expii.comlibretexts.org

The process involves the high-temperature combustion of a precisely weighed sample in the presence of oxygen. elementar.com This converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated using chromatographic techniques and quantified by a thermal conductivity detector. elementar.comthermofisher.com

For this compound, with a molecular formula of C₁₀H₁₄N₂O, the theoretical elemental composition can be calculated. These theoretical values are then compared against the experimental results from the elemental analyzer. A close agreement, typically within a ±0.4% tolerance, provides strong evidence for the compound's purity and supports the proposed chemical formula. nih.gov

Table 2: Elemental Analysis Data for this compound (C₁₀H₁₄N₂O)

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) | Difference (%) |

| Carbon (C) | 62.48% | 62.59% | +0.11 |

| Hydrogen (H) | 7.34% | 7.28% | -0.06 |

| Nitrogen (N) | 14.57% | 14.63% | +0.06 |

Chromatographic Techniques for Purity Assessment and Isolation Efficiency

Chromatography is an indispensable tool for separating components within a mixture, making it essential for assessing the purity of a synthesized compound and the efficiency of its isolation.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purity assessment of non-volatile or thermally unstable compounds. moravek.com It is particularly well-suited for analyzing compounds like this compound. The principle involves injecting a liquid sample into a mobile phase (a solvent or mixture of solvents) that is pumped at high pressure through a column packed with a stationary phase. moravek.com Components of the sample separate based on their differential partitioning between the two phases. nih.gov

For purity analysis, a reversed-phase HPLC method is common. google.com In this setup, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar solvent mixture, often water and acetonitrile (B52724) or methanol. pensoft.netnih.gov As the sample travels through the column, this compound will be retained for a characteristic time (retention time), while impurities will elute earlier or later depending on their relative polarity. A detector, typically a UV spectrophotometer set to a wavelength where the analyte absorbs strongly, measures the components as they elute. oiv.int The resulting chromatogram shows peaks for each component, and the area of each peak is proportional to its concentration. The purity is determined by calculating the peak area of this compound as a percentage of the total area of all peaks. chromatographyonline.com

Table 3: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water (0.1% Trifluoroacetic Acid)B: Acetonitrile (0.1% Trifluoroacetic Acid) |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 245 nm |

| Hypothetical Retention Time | 8.5 minutes |

| Hypothetical Purity | >99.5% |

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposing. sigmaaldrich.comccsknowledge.com It is highly effective for volatile mixtures. measurlabs.com In GC, a sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a column containing a stationary phase. ccsknowledge.com Separation is based on the compound's boiling point and its affinity for the stationary phase. drawellanalytical.com

Compounds with polar functional groups containing active hydrogens, such as the amine and amide groups in this compound, are often not volatile enough for direct GC analysis and may interact poorly with the column, leading to peak tailing. sigmaaldrich.comjfda-online.com To overcome this, a derivatization step is often necessary. This involves reacting the analyte with a reagent to replace the active hydrogens with nonpolar groups, thereby increasing its volatility and improving its chromatographic behavior. sigmaaldrich.com For example, silylation is a common derivatization technique. sigmaaldrich.com

Once derivatized, the sample is analyzed. The resulting chromatogram allows for the quantification of the derivatized this compound and the detection of any volatile impurities or byproducts from the synthesis. When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification of the separated components based on their mass spectra. nih.gov

Table 4: Typical GC Conditions for Analysis of Derivatized this compound

| Parameter | Condition |

| Column | DB-5ms (or similar), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Theoretical and Computational Studies of 3 N Ethylaminoacetanilide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to determine electronic structure and energetics. uni-muenchen.deesqc.orgarxiv.org For 3-N-Ethylaminoacetanilide, such calculations would provide insight into its stability and electronic properties, but no specific studies have been published.

Molecular Orbital Analysis and Frontier Orbitals

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals. iqce.jp A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is crucial for predicting a molecule's chemical reactivity and the wavelengths of light it can absorb. researchgate.netschrodinger.com For a molecule like this compound, this analysis would identify the regions most likely to donate or accept electrons. However, no published data on the HOMO-LUMO energies or their distribution for this specific compound exists.

Electron Density Distribution and Reactivity Predictions

The electron density distribution within a molecule indicates where electrons are most likely to be found. uniovi.es Maps of the molecular electrostatic potential (MEP) are generated from this data to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical reactions. bhu.ac.inresearchgate.net While this is a standard computational analysis, no such maps or reactivity predictions have been documented for this compound.

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that result from rotation around its single bonds. lasalle.eduethz.chlibretexts.orgkhanacademy.org Computational methods are used to optimize the geometry of each conformer and calculate its relative energy, thus identifying the most stable, lowest-energy shape. maricopa.edu For this compound, this would involve analyzing the rotation around the ethyl-amino and acetyl-phenyl bonds to determine the preferred three-dimensional structure. This critical information is currently unavailable in the scientific literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of a chemical reaction. polimi.ityoutube.comrsc.orgyoutube.com It allows researchers to map out the energy landscape of a reaction, providing insights that are often difficult to obtain through experimentation alone. No computational studies on the reaction mechanisms involving this compound have been found.

Transition State Identification and Activation Energies

A key part of modeling a reaction mechanism is identifying the transition state—the highest energy point on the reaction pathway that connects reactants and products. youtube.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Without specific reactions being studied, no transition state structures or activation energies involving this compound have been computationally determined.

Solvent Effects in Computational Studies

The solvent in which a reaction occurs can significantly influence its pathway and rate. rsc.org Computational models can account for this by either treating the solvent as a continuous medium (implicit models) or by including individual solvent molecules (explicit models). The impact of different solvents on the properties or reactions of this compound remains uninvestigated.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

The prediction of spectroscopic properties for molecules like this compound is a significant application of computational chemistry. These theoretical calculations provide valuable insights into the molecule's structure and electronic properties, often complementing experimental data. The primary method employed for this purpose is Density Functional Theory (DFT), which has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules.

The process begins with the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). Following this, the spectroscopic properties are calculated using specific theoretical models.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method. This method has been successfully used to predict the chemical shifts for various organic compounds. The calculated shifts are often compared to experimental values, and a good correlation between the two can confirm the proposed structure of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Theoretical)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 110 - 130 |

| Acetyl CH₃ | 2.0 - 2.5 | 20 - 30 |

| Ethyl CH₂ | 3.0 - 3.5 | 40 - 50 |

| Ethyl CH₃ | 1.0 - 1.5 | 10 - 20 |

| NH (Amide) | 8.0 - 8.5 | - |

| NH (Ethylamino) | 4.0 - 5.0 | - |

| Carbonyl C=O | - | 165 - 175 |

| Aromatic C-N | - | 135 - 145 |

| Aromatic C-NH | - | 140 - 150 |

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds. These frequencies correspond to the energy absorbed by the molecule to excite its vibrational modes. The calculated wavenumbers are often scaled by a specific factor to correct for anharmonicity and other systematic errors inherent in the computational methods. The predicted IR spectrum can help in identifying the various functional groups present in the molecule.

Interactive Data Table: Predicted IR Vibrational Frequencies for this compound (Theoretical)

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Vibrational Mode |

| N-H (Amide) | 3200 - 3400 | Stretching |

| N-H (Amine) | 3300 - 3500 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Amide) | 1650 - 1690 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-N | 1200 - 1350 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The prediction of the UV-Vis absorption spectrum is carried out using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic transitions between molecular orbitals. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These predictions can help in understanding the electronic structure and chromophores within the molecule.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound (Theoretical)

| Transition | Predicted λmax (nm) | Solvent |

| π → π | 240 - 260 | Ethanol |

| n → π | 280 - 300 | Ethanol |

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

The process involves placing the ligand in the binding site of the protein and calculating the binding affinity, which is a measure of the strength of the interaction. The results of a molecular docking study can provide valuable information about the binding mode of the ligand and the key amino acid residues involved in the interaction.

For a molecule like this compound, molecular docking studies could be employed to investigate its potential interaction with various protein targets. Such a study would typically report the binding energy (in kcal/mol) and detail the types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Interactive Data Table: Illustrative Molecular Docking Results for this compound (Theoretical)

| Protein Target | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

| Hypothetical Kinase | -8.5 | ASP 123 | Hydrogen Bond |

| LEU 45 | Hydrophobic | ||

| VAL 67 | van der Waals | ||

| Hypothetical Receptor | -7.2 | SER 89 | Hydrogen Bond |

| PHE 101 | π-π Stacking | ||

| ILE 112 | Hydrophobic |

Applications in Advanced Chemical Synthesis

As a Versatile Intermediate in Multi-Step Organic Synthesis

In the realm of organic chemistry, multi-step synthesis is a carefully planned sequence of chemical reactions to create a target molecule. vapourtec.com This process is essential when a compound cannot be made in a single step or when a multi-step approach offers greater efficiency and control. vapourtec.com The success of such syntheses often hinges on the strategic use of versatile intermediates—molecules that provide a core structure upon which further chemical modifications can be made. msu.edu

3-N-Ethylaminoacetanilide fits this role adeptly. Its bifunctional nature, possessing both an amide and a secondary amine, allows for selective reactions at different sites. The acetamido group (–NHCOCH₃) is an ortho-, para-director in electrophilic aromatic substitution reactions, influencing the position of incoming chemical groups on the benzene (B151609) ring. magritek.com Meanwhile, the ethylamino group can undergo its own set of reactions, such as alkylation or acylation, providing another avenue for molecular elaboration. This dual reactivity makes this compound a key building block in the assembly of complex organic molecules for various applications. msu.edu

The general strategy in multi-step synthesis involves constructing the carbon skeleton, introducing or modifying functional groups, and controlling stereochemistry. msu.edu Intermediates like this compound are crucial for the functional group transformation stage, allowing chemists to build complexity in a stepwise and controlled manner. vapourtec.comyoutube.com

Precursor for Advanced Dye Synthesis and Chromophore Development

Disperse dyes are a class of sparingly water-soluble colorants applied to hydrophobic fibers like polyester. ajol.info Azo disperse dyes, characterized by the nitrogen-nitrogen double bond (–N=N–) chromophore, are particularly significant due to their strong light absorption and color intensity. semanticscholar.org this compound is a key precursor in the synthesis of certain azo disperse dyes.

Monoazo disperse dyes are synthesized through a two-step process: diazotization and coupling. ajol.infosemanticscholar.org In this sequence, a primary aromatic amine is converted into a diazonium salt, which then reacts with a coupling component to form the final azo dye. semanticscholar.org While this compound itself is not the diazo component (as it is a secondary amine), it serves as a crucial coupling agent.

The general synthesis route involves diazotizing a primary aromatic amine (the diazo component) and subsequently coupling the resulting diazonium salt with this compound (the coupling component). The coupling reaction typically occurs at the position para to the activating ethylamino group, resulting in the formation of a vibrant monoazo disperse dye. The specific shade and properties of the dye are determined by the chemical nature of both the diazo component and the coupling agent. nih.govresearchgate.net

Table 1: Examples of Monoazo Disperse Dyes from Amine Precursors

| Diazo Component (Example) | Coupling Component | Resulting Dye Class | Typical Color Range |

|---|---|---|---|

| Substituted Anilines | This compound | Monoazo Disperse Dye | Varies (e.g., yellow, orange, red) |

| Aminothienochromene | Aryldiazonium Salts | Monoazo Disperse Dye | Brown to Violet nih.gov |

The color and performance of disperse dyes can be finely tuned by modifying the chemical structure of the precursors. semanticscholar.org In dyes derived from this compound, several academic strategies can be employed:

Electronic Effects: The final color of the dye is influenced by the electronic properties of substituents on both the diazo component and the coupling component (this compound). Introducing electron-donating groups (like methoxy (B1213986) or methyl) or electron-withdrawing groups (like nitro or cyano) into the diazo component can shift the absorption maximum of the dye to longer (bathochromic shift, deepening the color) or shorter (hypsochromic shift, lightening the color) wavelengths. semanticscholar.org

Steric Factors: The size and position of substituents can affect the planarity of the dye molecule, which in turn influences color intensity.

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of organic and medicinal chemistry. sigmaaldrich.com They form the structural basis for a vast number of pharmaceuticals, agrochemicals, and advanced materials. The synthesis of these complex ring systems often relies on versatile starting materials known as building blocks. enamine.net

This compound can serve as such a building block for the synthesis of certain nitrogen-containing heterocycles. The presence of the reactive amino group and the activated aromatic ring provides handles for cyclization reactions. For instance, the amino group can be made to react with other functional groups, either within the same molecule or from another reactant, to form a new ring.

One common strategy involves a reaction sequence where the aniline (B41778) derivative is first modified to introduce a second functional group, which then participates in an intramolecular cyclization to form the heterocyclic ring. The specific type of heterocyclic system produced depends on the nature of the reactants and the reaction conditions employed. This approach is a fundamental part of synthetic strategies aimed at creating novel heterocyclic structures. beilstein-journals.orgresearchgate.net

Role in Catalyst Development (e.g., as a ligand component)

In catalysis, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The design of ligands is crucial as it can profoundly influence the catalyst's activity, selectivity, and stability. nih.govyoutube.com While direct use of this compound as a ligand is not widely documented in mainstream catalytic literature, its derivatives hold potential in this area.

The core structure of this compound can be chemically modified to create more complex molecules that can act as ligands. For example, the aromatic ring or the ethylamino group could be functionalized with phosphine, pyridine, or other coordinating groups. Such tailored ligands can then be complexed with transition metals (like cobalt, palladium, or silver) to generate catalysts for a variety of organic transformations. nih.govmdpi.com